1-Propyl-1H-benzoimidazol-5-ylamine - 177843-27-5

1-Propyl-1H-benzoimidazol-5-ylamine

Catalog Number: EVT-1182508
CAS Number: 177843-27-5
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation of o-phenylenediamine with a suitable propyl-substituted imidate or carboxylic acid derivative. This approach often utilizes acidic conditions and may involve multistep procedures depending on the availability of starting materials [].
  • Modification of a pre-existing benzimidazole scaffold. This strategy would involve introducing the propyl and amine substituents at the desired positions through a series of reactions. This could include alkylation, amination, or reduction steps depending on the starting benzimidazole derivative [].
  • Solid-phase synthesis. This approach allows for the sequential addition of building blocks to a solid support, enabling the synthesis of diverse libraries of substituted benzimidazoles. While this method offers advantages in terms of automation and purification, it may require specialized reagents and equipment [].
Molecular Structure Analysis

Computational methods, such as density functional theory (DFT) calculations, can be employed to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule []. Additionally, X-ray crystallography could provide experimental validation of the predicted structure and reveal insights into intermolecular interactions in the solid state [].

Mechanism of Action

The first paper discusses a series of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-ones, which were synthesized and evaluated as inhibitors of the protein kinase FGFR1. FGFR1 is implicated in tumorigenesis, making it a target for anticancer therapy. The study utilized a molecular docking approach to identify inhibitors and found that certain derivatives exhibited potent FGFR1 inhibition with low micromolar IC50 values. Additionally, these compounds showed antiproliferative activity against a myeloma cell line, suggesting a mechanism of action involving the inhibition of kinase activity, which in turn may affect cell proliferation1.

The second paper explores the antifungal activity of novel oxime-ether derivatives of benzimidazole containing a morpholine moiety. These compounds were synthesized and tested against various fungal species. The results indicated that some of the synthesized compounds had superior antifungal activity compared to the control fungicide, carbendazim. While the exact mechanism of action is not detailed in the abstract, benzimidazole derivatives often work by interfering with the fungal cell's microtubule formation, leading to an inhibition of cell division2.

The third paper focuses on a series of novel benzimidazoles evaluated as selective neuropeptide Y Y1 receptor antagonists. The Y1 receptor is associated with the regulation of food intake and is a potential target for antiobesity drugs. The study aimed to optimize the structure for maximum affinity to the Y1 receptor. One of the compounds showed a Ki in the sub-nanomolar range, indicating a very high affinity for the Y1 receptor. The antagonistic activity was confirmed by reversing NPY-induced effects in a cyclic AMP assay, suggesting that these benzimidazole derivatives could inhibit receptor-mediated signaling pathways involved in appetite regulation3.

Applications in Various Fields

Anticancer Applications

The derivatives of benzimidazole have shown promise as anticancer agents. The first paper provides evidence of the antiproliferative effects of certain benzimidazole derivatives on a myeloma cell line. By inhibiting FGFR1 kinase activity, these compounds could potentially be developed into anticancer drugs that target specific signaling pathways involved in tumor growth and proliferation1.

Antifungal Applications

The antifungal properties of benzimidazole derivatives are highlighted in the second paper. The novel oxime-ether compounds with a morpholine moiety exhibited excellent antifungal activity, suggesting their potential use as fungicides in agricultural settings or as antifungal drugs in medical applications. The high efficacy of these compounds against various fungal species could lead to the development of new treatments for fungal infections2.

Antiobesity Applications

The third paper presents benzimidazole derivatives as potential antiobesity drugs by acting as selective antagonists for the neuropeptide Y Y1 receptor. The optimization of these compounds for high affinity and selectivity could lead to new therapeutic options for obesity, a condition with significant health implications worldwide. The ability of these compounds to modulate receptor activity could be exploited to regulate appetite and food intake, contributing to weight management and the treatment of obesity-related disorders3.

Compound Description: This compound features a pyridinone ring, a carbamide group, and a bicyclic fragment. Intramolecular hydrogen bonding influences its planar conformation and electron density distribution. []

Relevance: This compound shares the 1-propyl-1H-benzoimidazole moiety with 1-propyl-1H-benzoimidazol-5-ylamine. The presence of this common substructure suggests potential similarities in their chemical and biological properties.

3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid

Compound Description: This compound features a benzimidazole ring system connected to a benzoic acid moiety via an ethoxycarbonyl linker. It exhibits disorder in the ethoxy group orientation and forms inversion dimers through hydrogen bonding. []

Relevance: Similar to 1-propyl-1H-benzoimidazol-5-ylamine, this compound contains a benzimidazole core, highlighting the prevalence of this scaffold in various chemical contexts. While the substitution patterns differ, the shared core structure suggests potential shared chemical properties.

6,7,8,9-Tetrahydro-N,N-di-n-propyl-1H-benz[g]indol-7-amine

Compound Description: Designed as a potential dopamine receptor agonist, this compound was synthesized as an indole bioisostere to 5-OH-aminotetraline. It exhibited central dopamine receptor agonist properties in preliminary screenings. []

Relevance: This compound and 1-propyl-1H-benzoimidazol-5-ylamine belong to the same class of di-n-propylamine derivatives, suggesting potential similarities in their binding affinities and pharmacological profiles, particularly concerning dopaminergic activity.

N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine

Compound Description: Synthesized through nucleophilic substitution, this compound contains a quinazoline fragment linked to an imidazole ring by a propyl chain. Intermolecular hydrogen bonds and π-π interactions govern its crystal packing. []

Relevance: This compound shares structural similarities with 1-propyl-1H-benzoimidazol-5-ylamine, particularly the presence of a propyl chain connecting two heterocyclic rings. Although the specific heterocycles differ, this structural resemblance indicates a potential for similar physicochemical properties.

Properties

CAS Number

177843-27-5

Product Name

1-Propyl-1H-benzoimidazol-5-ylamine

IUPAC Name

1-propylbenzimidazol-5-amine

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C10H13N3/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5,11H2,1H3

InChI Key

ZGJUWPDHPVBCIX-UHFFFAOYSA-N

SMILES

CCCN1C=NC2=C1C=CC(=C2)N

Synonyms

1H-Benzimidazol-5-amine,1-propyl-(9CI)

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.